4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde
4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
16982-01-7
VCID:
VC0161248
InChI:
InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1
SMILES:
CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C
Molecular Formula:
C15H20O
Molecular Weight:
216.32 g/mol
4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde
CAS No.: 16982-01-7
Reference Standards
VCID: VC0161248
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
CAS No. | 16982-01-7 |
---|---|
Product Name | 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde |
Molecular Formula | C15H20O |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde |
Standard InChI | InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1 |
Standard InChIKey | KJYANGWERYBSJY-HNNXBMFYSA-N |
Isomeric SMILES | C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O |
SMILES | CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C |
Canonical SMILES | CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C |
Appearance | Cryst. |
PubChem Compound | 14830705 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume